3-tert-Butoxy-3,3-dimethoxyprop-1-ene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
60935-20-8 |
|---|---|
Molecular Formula |
C9H18O3 |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
2-(1,1-dimethoxyprop-2-enoxy)-2-methylpropane |
InChI |
InChI=1S/C9H18O3/c1-7-9(10-5,11-6)12-8(2,3)4/h7H,1H2,2-6H3 |
InChI Key |
AODMILCLFUVOSE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(C=C)(OC)OC |
Origin of Product |
United States |
Synthetic Methodologies for 3 Tert Butoxy 3,3 Dimethoxyprop 1 Ene and Its Analogues
Direct Synthetic Routes to 3-tert-Butoxy-3,3-dimethoxyprop-1-ene
Direct synthesis of the target compound necessitates a carefully planned sequence of reactions to construct the mixed acetal (B89532) and the olefin functionalities with the desired connectivity.
A plausible synthetic route towards this compound involves the initial formation of a suitable acetal followed by the introduction of the vinyl group. The protection of carbonyl groups as acetals is a common strategy in multi-step synthesis to prevent unwanted reactions during transformations elsewhere in the molecule. youtube.comyoutube.com
The general approach involves:
Starting Material Selection : A suitable starting material would be a carbonyl compound already containing the tert-butoxy (B1229062) group, such as tert-butoxyacetaldehyde.
Acetalization : The aldehyde is reacted with methanol (B129727) in the presence of an acid catalyst to form the corresponding dimethyl acetal. Catalysts such as perchloric acid adsorbed on silica (B1680970) gel or zirconium tetrachloride are efficient for this transformation. organic-chemistry.org
Olefination : The next step would involve a reaction to introduce the vinyl group. While direct olefination of the acetal is not standard, a related strategy would be to start from a precursor like 1,1-dimethoxy-2-bromoethane. This could undergo a Grignard reaction followed by the addition of formaldehyde, subsequent oxidation to the aldehyde, and then a Wittig reaction to form the double bond.
This protecting group strategy temporarily masks a reactive functional group (like a ketone or aldehyde) as a less reactive acetal, allowing other chemical modifications to be performed on the molecule. youtube.comyoutube.com
The introduction of the tert-butoxy group is a critical step in the synthesis. The tert-butyl group is known for its steric bulk and is often used as a protecting group for alcohols due to its stability under various conditions and its susceptibility to cleavage under acidic conditions. wikipedia.orgfiveable.me
Key methods for introducing a tert-butoxy ether include:
Acid-Catalyzed Addition : A common method is the reaction of an alcohol precursor with isobutylene (B52900) in the presence of a Brønsted or Lewis acid catalyst. wikipedia.org This approach would be suitable if a precursor such as 3,3-dimethoxyprop-1-en-1-ol could be synthesized.
Williamson Ether Synthesis : This method would involve the deprotonation of a corresponding alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, followed by nucleophilic substitution with a tert-butyl halide. However, due to the steric hindrance of the tert-butyl group and the potential for elimination reactions with tert-butyl halides, this method can be less efficient.
The bulky nature of the tert-butyl group can also be advantageous in synthesis by providing kinetic stabilization or influencing the stereochemical outcome of reactions, an effect known as the Thorpe-Ingold effect. wikipedia.org
Synthesis of Key Precursors and Closely Related Alkenyl Acetals
The synthesis of precursors like 3,3-Dimethoxyprop-1-ene is fundamental, as this molecule contains the core alkenyl acetal structure of the target compound.
3,3-Dimethoxyprop-1-ene, also known as acrolein dimethyl acetal, is a key intermediate. Its synthesis can be approached from various starting materials, including those derived from renewable resources like glycerol (B35011).
Glycerol, a major byproduct of biodiesel production, serves as a versatile and renewable starting material for various chemical syntheses. rsc.orgmdpi.com It can be converted into "activated forms" such as epichlorohydrin (B41342), which are valuable chemical building blocks. rsc.org
The synthetic pathway from glycerol to epichlorohydrin typically involves:
Hydrochlorination : Glycerol is reacted with hydrogen chloride to produce dichloropropanols (DCP). researchgate.net
Dehydrochlorination : The resulting dichloropropanols are treated with a base, such as sodium hydroxide, to induce ring closure and form epichlorohydrin. researchgate.netatlantis-press.comsemanticscholar.org
From epichlorohydrin, a three-step strategy can be employed to synthesize symmetric 1,3-diether-2-alkenes, which are analogues of the target precursor. For instance, the synthesis of 1,3-dimethoxyprop-1-ene has been demonstrated starting from epichlorohydrin. rsc.orgresearchgate.net This involves forming a symmetric glycerol 1,3-diether, which is then converted to the alkene. rsc.org Additionally, glycerol can be converted to solketal (B138546) (2,2-dimethyl-4-hydroxymethyl-1,3-dioxolane) via transacetalization, showcasing another pathway for glycerol valorization into functionalized C3 compounds. scielo.br
Table 1: Optimized Conditions for Epichlorohydrin Synthesis from Dichloropropanol (DCP)
| Parameter | Optimized Value | Reference |
| Reactants' Molar Ratio (NaOH:DCP) | 1.05:1 | atlantis-press.com |
| NaOH Solution Mass Fraction | 20% | atlantis-press.com |
| Reaction Temperature | 50 °C | atlantis-press.com |
| Tubular Residence Time | 15 s | atlantis-press.com |
| Wiped Film Evaporation Temperature | 50 °C | atlantis-press.com |
| Yield of Epichlorohydrin | 77.3% | atlantis-press.com |
An alternative and effective route to alkenyl acetals involves the use of propargylic precursors. Propargyl derivatives are highly versatile intermediates in organic synthesis. nih.govresearchgate.net
A general methodology for producing propargyl aldehyde acetals involves reacting propargyl aldehyde with an alcohol in the presence of a dehydrating agent and sulfur dioxide. google.com For the synthesis of 3,3-dimethoxyprop-1-ene, the specific steps would be:
Acetal Formation : Propargyl aldehyde is reacted with methanol to form propargyl aldehyde dimethyl acetal. This reaction is typically carried out at temperatures between 0 and 60 °C. google.com
Selective Hydrogenation : The triple bond of the resulting propargylic acetal is then partially hydrogenated to a double bond to yield the desired 3,3-dimethoxyprop-1-ene. This requires a catalyst that selectively reduces alkynes to alkenes, such as Lindlar's catalyst.
This route offers a straightforward method for obtaining the alkenyl acetal scaffold from readily available propargylic starting materials. organic-chemistry.org
Table 2: Example of Propargyl Acetal Synthesis
| Starting Material | Alcohol | Product | Boiling Point | Reference |
| Propargyl aldehyde | Methanol | Propargyl aldehyde dimethyl acetal | 110-112 °C | google.com |
| Propargyl aldehyde | Ethanol | Propargyl aldehyde diethyl acetal | - | google.com |
Preparation of 3,3-Dimethoxyprop-1-ene and Analogues
Acetalization of α,β-Unsaturated Aldehydes
The synthesis of alkenyl acetals from α,β-unsaturated aldehydes presents unique challenges compared to the acetalization of simple aldehydes. The conjugated system is susceptible to polymerization and competing reactions, such as conjugate addition, especially under strongly acidic conditions.
Direct acetalization of α,β-unsaturated aldehydes like acrolein with diols in the presence of a strong protic acid such as sulfuric acid (H₂SO₄) can lead primarily to bis-addition products rather than the desired vinyl acetal. This occurs because the strong acid readily protonates the carbonyl oxygen, activating the β-carbon for nucleophilic attack by the alcohol.
To favor acetalization over conjugate addition, Lewis acids like titanium tetrachloride (TiCl₄) or boron trifluoride etherate (BF₃·OEt₂) are more effective catalysts. These catalysts are believed to form weaker complexes with the carbonyl oxygen, which facilitates the acetal formation at the carbonyl carbon while minimizing the unwanted addition to the carbon-carbon double bond. Another widely cited procedure for the acetalization of conjugated carbonyl compounds utilizes p-toluenesulfonic acid (p-TsOH) as the catalyst, which often provides improved yields of the desired alkenyl acetal by mitigating polymerization and other side reactions.
Synthesis of tert-Butoxy-Substituted Propene Derivatives
The introduction of a tert-butoxy group onto a propene framework is a key step in forming compounds like this compound. Several general methods for the synthesis of tert-butyl ethers can be adapted for this purpose.
One of the most common methods is the Williamson ether synthesis, which involves the Sₙ2 reaction of an alkoxide with a primary alkyl halide. libretexts.org To synthesize a tert-butoxy-substituted propene, the less hindered reactant, allyl bromide, would be treated with potassium tert-butoxide. The alternative approach, reacting methoxide (B1231860) with a hindered halide, is not feasible due to competing elimination reactions. libretexts.org
Another effective method involves the direct reaction of an alcohol, such as allyl alcohol, with tert-butyl bromide in the presence of a catalyst like basic lead carbonate under solvent-free conditions. This process has been shown to produce 3-Tert-butyl prop-1-ene (B156429) in good yields. sci-hub.se Additionally, various reagents have been developed for the tert-butylation of alcohols under mild conditions, including the use of tert-butyl 2,2,2-trichloroacetimidate catalyzed by a noncoordinating acid-base system or the use of Er(OTf)₃ as a reusable catalyst. organic-chemistry.org
| Method | Reagents | Catalyst/Conditions | Key Features |
|---|---|---|---|
| Williamson Ether Synthesis | Alcohol (forms alkoxide), Primary Alkyl Halide | Strong base (e.g., NaH) | Classic Sₙ2 reaction; best with less hindered halides. libretexts.org |
| Direct Alkylation | Alcohol, tert-Butyl Bromide | Basic Lead Carbonate | Solvent-free, catalyst is reusable. sci-hub.se |
| tert-Butylation | Alcohol, tert-Butyl 2,2,2-trichloroacetimidate | Bis(trifluoromethane)sulfonimide and 2,6-lutidine | Mild, non-reversible, tolerates acid-sensitive groups. organic-chemistry.org |
| Eco-Friendly Method | Alcohol, Isobutylene or tert-Butyl Alcohol | Er(OTf)₃ | Solvent-free, catalyst is reusable. organic-chemistry.org |
Stereoselective Synthesis Approaches for Alkenyl Acetals
Control of E/Z Isomerism in Prop-1-ene Derivatives
The geometry of the double bond in prop-1-ene derivatives, designated as E (entgegen, opposite) or Z (zusammen, together), can significantly impact the properties and reactivity of the molecule. Controlling this stereochemistry is a critical aspect of modern organic synthesis. The outcome of a reaction can often be directed toward the desired isomer by carefully selecting the reaction conditions, including the catalyst, solvent, base, and additives. nih.govorganic-chemistry.org
For instance, in the palladium-catalyzed semihydrogenation of alkynes to form alkenes, the choice of ligands and additives is crucial for selectivity. nih.govacs.org Using di-tert-butylphosphinous chloride as a ligand can favor the E-isomer, while a combination of triethanolamine (B1662121) (TEOA) and sodium acetate (B1210297) (NaOAc) can lead to high selectivity for the Z-isomer. nih.govacs.org Similarly, in the Julia olefination, using LiHMDS as the base in THF typically yields the Z-alkenyl halide with high selectivity. organic-chemistry.org The isomerization of allyl ethers to propenyl ethers, catalyzed by ruthenium complexes, can also be controlled to achieve high E/Z selectivity. researchgate.net
| Reaction Type | Conditions Favoring Z-Isomer | Conditions Favoring E-Isomer | Reference |
|---|---|---|---|
| Pd-Catalyzed Semihydrogenation | TEOA/NaOAc additive | t-Bu₂PCl ligand | nih.govacs.org |
| Julia Olefination | LiHMDS base in THF | MgBr₂/Et₂O and HMPA additives can offer complementary stereoselectivity. organic-chemistry.org | organic-chemistry.org |
| B(C₆F₅)₃-Catalyzed Isomerization | - | High selectivity for the E-alkene isomer (e.g., 97:3 E:Z). acs.org | acs.org |
| Ru-Catalyzed Allyl Ether Isomerization | Dependent on specific Ru-complex and PR₃ ligand system. researchgate.net | Dependent on specific Ru-complex and PR₃ ligand system. researchgate.net | researchgate.net |
Enantioselective Synthesis via Chiral Catalysis or Auxiliaries
Creating a specific enantiomer of a chiral molecule is paramount in fields like pharmaceuticals and materials science. This is achieved through asymmetric synthesis, which often employs either chiral catalysts or chiral auxiliaries. ethz.ch
A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to a non-chiral substrate. scielo.org.mxwikipedia.org This adduct, now chiral, undergoes a diastereoselective reaction where the auxiliary's fixed stereochemistry directs the formation of a new stereocenter. scielo.org.mx After the reaction, the auxiliary is removed and can often be recovered for reuse. wikipedia.orgsigmaaldrich.com Evans' oxazolidinones and pseudoephedrine are well-known examples of chiral auxiliaries used in reactions like alkylations and aldol (B89426) additions. wikipedia.org Chiral acetals themselves can serve as effective chiral auxiliaries in various transformations, including Diels-Alder reactions. sfu.ca
Chiral catalysis , on the other hand, uses a substoichiometric amount of a chiral catalyst to control the enantioselectivity of a reaction. acs.org The catalyst creates a chiral environment that favors the formation of one enantiomer over the other. mdpi.com This approach is often more atom-economical than using stoichiometric auxiliaries. The development of chiral Brønsted acids, for example, allows for enantioselective reactions of α,β-unsaturated acetals by forming a chiral ion pair that controls the selectivity of subsequent cycloadditions or nucleophilic additions. acs.org
Catalytic Protocols in Alkenyl Acetal Synthesis
Acid-Catalyzed Acetal Formation
Acid catalysis is the most common method for forming acetals from aldehydes and alcohols. youtube.com The reaction proceeds through a series of reversible steps. The entire process is reversible and can be driven toward the acetal by removing water or driven back to the aldehyde through hydrolysis with aqueous acid. libretexts.org
The mechanism involves the following key steps:
Protonation of the Carbonyl Oxygen : The acid catalyst (H⁺) protonates the carbonyl oxygen, significantly increasing the electrophilicity of the carbonyl carbon. masterorganicchemistry.comlibretexts.org
Nucleophilic Attack by Alcohol : A molecule of alcohol acts as a nucleophile, attacking the activated carbonyl carbon. masterorganicchemistry.com
Deprotonation : A base (such as another alcohol molecule) removes a proton from the newly added oxygen, forming a neutral hemiacetal . masterorganicchemistry.com
Protonation of the Hydroxyl Group : The hydroxyl group of the hemiacetal is protonated by the acid catalyst, converting it into a good leaving group (H₂O). libretexts.org
Loss of Water : The protonated hemiacetal eliminates a molecule of water, forming a resonance-stabilized oxocarbenium ion. libretexts.org
Second Nucleophilic Attack : A second molecule of alcohol attacks the electrophilic carbon of the oxocarbenium ion. libretexts.org
Final Deprotonation : The protonated acetal is deprotonated, yielding the final neutral acetal product and regenerating the acid catalyst. youtube.comlibretexts.org
This reaction cannot be effectively catalyzed by a base because there is no pathway to eliminate the hydroxyl group from the hemiacetal intermediate under basic conditions. libretexts.org
Transition Metal-Catalyzed Methods for the Synthesis of this compound and Its Analogues
The synthesis of unsaturated orthoesters such as this compound through transition metal-catalyzed methodologies is an area of specialized research. While direct, single-step catalytic syntheses of this specific mixed orthoester are not extensively documented, transition metal catalysis offers several plausible routes for the formation of its core structural motifs, namely the ketene (B1206846) acetal and orthoester functionalities, from unsaturated precursors like alkynes and allenes. Key transition metals in this field include gold, rhodium, and palladium, each exhibiting unique catalytic activities in the activation of carbon-carbon multiple bonds toward nucleophilic attack by alcohols.
Gold-Catalyzed Hydroalkoxylation of Alkynes
Gold catalysts, particularly cationic gold(I) complexes, are highly effective in activating the carbon-carbon triple bond of alkynes, making them susceptible to nucleophilic addition of alcohols. This process, known as hydroalkoxylation, can lead to the formation of vinyl ethers. Under certain conditions, a subsequent addition of another alcohol molecule can occur to yield acetals or ketals acs.org.
The general mechanism for gold-catalyzed alkyne hydrofunctionalization involves the coordination of the gold(I) catalyst to the alkyne, which enhances its electrophilicity. Nucleophilic attack by an alcohol then proceeds, followed by protonolysis to release the product and regenerate the active catalyst nih.gov. For terminal alkynes, the addition of an alcohol typically follows Markovnikov regioselectivity, with the nucleophile adding to the internal carbon of the alkyne nih.gov.
While the direct synthesis of a mixed orthoester like this compound in one step is challenging, a stepwise approach can be envisioned. A gold-catalyzed hydroalkoxylation of a suitably protected propargyl alcohol derivative could first yield a vinyl ether intermediate. Subsequent reaction with methanol, potentially under different catalytic conditions, could then lead to the desired orthoester. Research has shown that the reaction of alkynes with diols in the presence of a gold(I) catalyst can regioselectively form cyclic acetals acs.org. This principle could theoretically be extended to the sequential addition of different alcohols for the synthesis of acyclic mixed orthoesters.
Rhodium-Catalyzed Reactions
Rhodium complexes have also been explored for the hydroalkoxylation of alkynes. Notably, rhodium catalysts can promote the anti-Markovnikov addition of alcohols to terminal acetylenes, leading to the formation of enol ethers rsc.org. This regioselectivity is opposite to what would be required for the direct formation of a terminal orthoester from propyne.
However, rhodium catalysis is versatile. For instance, rhodium(I) complexes can catalyze the 1,3-acyloxy migration of propargylic esters to generate allenylic esters organic-chemistry.org. While not a direct route to orthoesters, this reactivity highlights the ability of rhodium to facilitate complex rearrangements of unsaturated systems, which could potentially be harnessed in multi-step synthetic sequences.
Palladium-Catalyzed Methodologies
Palladium catalysts are widely used in a variety of organic transformations, including the formation of ethers. For example, palladium complexes can catalyze the dimerization of vinyl ethers to produce β,γ-unsaturated acetals researchgate.net. This type of reactivity, which involves the formation of a C-O bond and a new carbon-carbon bond, could be conceptually adapted for the synthesis of more complex unsaturated systems.
The following table summarizes representative transition metal-catalyzed reactions that could be relevant to the synthesis of the structural components of this compound and its analogues.
| Catalyst System | Substrate | Reagent | Product Type | Key Features |
| Gold(I) Complexes | Terminal Alkyne | Diol | Cyclic Acetal | Markovnikov regioselectivity; potential for extension to mixed acyclic orthoesters. acs.org |
| 8-Quinolinolato Rhodium Complexes | Terminal Acetylene | Aliphatic Alcohol | Enol Ether | Anti-Markovnikov regioselectivity; high Z-selectivity. rsc.org |
| (α-diimine)PdCl+ | Alkyl Vinyl Ether | - | β,γ-Unsaturated Acetal | Catalytic dimerization. researchgate.net |
Detailed research into the direct, one-pot synthesis of this compound using a single transition metal catalyst remains an area for further exploration. The development of such a method would likely require a sophisticated catalytic system capable of controlling the sequential and regioselective addition of two different alcohols to an alkyne precursor.
Reactivity Profiles and Reaction Mechanisms of 3 Tert Butoxy 3,3 Dimethoxyprop 1 Ene
Reactivity of the Alkene Moiety
The alkene functional group in 3-tert-Butoxy-3,3-dimethoxyprop-1-ene is the primary center of its reactivity. The cumulative electron-donating effect of the alkoxy substituents increases the electron density of the double bond, rendering it nucleophilic. This electronic characteristic governs its participation in various chemical reactions.
Olefin Metathesis Reactions
Olefin metathesis is a powerful class of reactions that involves the redistribution of alkene fragments, catalyzed by transition metal complexes, most notably those containing ruthenium or molybdenum. The electron-rich nature of this compound suggests its potential as a substrate in these transformations.
Cross-metathesis involves the reaction between two different alkenes. In the case of this compound, its reaction with various alkene partners would be expected to yield a range of functionalized products. The success and selectivity of these reactions are often dependent on the catalyst used and the nature of the alkene partner.
Due to the steric bulk of the tert-butoxy (B1229062) and gem-dimethoxy groups, the cross-metathesis of this compound would likely proceed with a degree of regioselectivity. The reaction with a terminal alkene, for instance, would be anticipated to favor the formation of a product where the less substituted methylene (B1212753) group of the partner alkene is exchanged.
Table 1: Predicted Outcomes of Cross-Metathesis with this compound
| Alkene Partner | Catalyst | Predicted Major Product |
|---|---|---|
| Ethylene | Grubbs II | 1-tert-Butoxy-1,1-dimethoxyethane + Prop-1-ene (B156429) |
| Styrene | Hoveyda-Grubbs II | (E/Z)-1-tert-Butoxy-1,1-dimethoxy-3-phenylprop-1-ene |
Note: The outcomes in this table are predictive and based on the general reactivity of electron-rich alkenes in cross-metathesis reactions. Actual yields and stereoselectivities would require experimental validation.
Ring-closing metathesis is an intramolecular variant of olefin metathesis that is widely used for the synthesis of cyclic compounds. For this compound to participate in RCM, it would need to be incorporated into a diene structure. In such a system, the electron-rich nature of the substituted alkene moiety could influence the rate and efficiency of the cyclization.
For example, a diene containing the this compound unit at one terminus and a simple terminal alkene at the other could undergo RCM to form a functionalized cycloalkene. The stability of the resulting cyclic enol ether would be a driving force for the reaction.
Ring-rearrangement metathesis involves the rearrangement of cyclic olefins. While less directly applicable to the acyclic this compound, the principles of RRM underscore the dynamic nature of the metathesis equilibrium, which would also be a factor in any metathetic transformation of this compound.
Cycloaddition Reactions
The electron-rich double bond of this compound makes it an excellent candidate for participation in cycloaddition reactions, where it would typically act as the electron-rich component.
In a conventional Diels-Alder reaction, an electron-rich diene reacts with an electron-poor dienophile. However, in an inverse-electron-demand Diels-Alder (IEDDA) reaction, the electronic roles are reversed. The electron-rich this compound would be an ideal dienophile for reaction with an electron-poor diene.
This type of reaction is particularly useful for the synthesis of highly functionalized six-membered rings. The reaction of this compound with an electron-deficient diene, such as one bearing electron-withdrawing groups, would be expected to proceed readily.
Table 2: Predicted Diels-Alder Reactions of this compound
| Diene | Reaction Type | Predicted Product |
|---|---|---|
| 1,2,4,5-Tetrazine | IEDDA | Dihydropyridazine (B8628806) derivative (after N2 extrusion) |
| Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate | IEDDA | Functionalized dihydropyridazine derivative |
Note: The products listed are the expected initial cycloadducts or their immediate derivatives. The regiochemistry and stereochemistry would be governed by frontier molecular orbital interactions.
Beyond the Diels-Alder reaction, the electron-rich nature of this compound suggests its potential involvement in other pericyclic reactions. For instance, [2+2] cycloadditions with ketenes or other electron-poor partners could be envisioned. The mechanism of these reactions would be highly dependent on the specific reactants and conditions, potentially proceeding through a concerted or stepwise pathway.
The stereochemical outcome of such pericyclic reactions would be governed by the Woodward-Hoffmann rules, which predict the allowedness of concerted reactions based on the symmetry of the interacting molecular orbitals.
Interplay between Alkene and Acetal (B89532) Functionalities
The alkene and acetal groups in this compound are electronically and potentially sterically linked, leading to cooperative reactivity. The primary interaction is the powerful electron-donating effect of the acetal oxygens, which significantly enhances the nucleophilicity of the double bond, making it much more reactive toward electrophiles than a simple, isolated alkene.
Furthermore, neighboring group participation of the acetal oxygen is a plausible scenario during reactions at the double bond. nih.govnih.gov For example, upon electrophilic attack on the alkene, the resulting carbocationic center could be intramolecularly attacked by one of the acetal oxygens. This would form a five-membered cyclic oxonium ion intermediate. The formation of such a bridged intermediate would have significant stereochemical implications, potentially directing the subsequent attack of a nucleophile to occur with a specific (e.g., anti) stereochemistry relative to the participating oxygen. youtube.com This demonstrates how the acetal can influence not just the rate, but also the stereochemical outcome of reactions at the nearby alkene.
Catalytic Transformations Involving this compound
Zirconium-Catalyzed Reactions (e.g., β-Elimination)
There is no specific literature detailing the zirconium-catalyzed reactions of this compound. In a broader context, zirconium catalysts are known to participate in various transformations, including β-elimination reactions. However, the specific reactivity of the title compound in this context remains unexplored.
Palladium-Catalyzed SN2' Nucleophilic Substitutions
There are no documented instances of palladium-catalyzed SN2' nucleophilic substitutions involving this compound. Palladium catalysis is a versatile tool for forming carbon-carbon and carbon-heteroatom bonds, with SN2' reactions being a key mechanistic pathway in allylic substitution chemistry.
Mechanistic Investigations of Key Reaction Pathways
Detailed Studies of Stereoselectivity and Regioselectivity
Due to the absence of specific reactions involving this compound, there have been no detailed studies on the stereoselectivity and regioselectivity of its catalytic transformations. Such studies are fundamental to understanding and predicting the outcomes of chemical reactions.
Role of Intermediates in Reaction Progression
No research has been published on the role of intermediates in the reaction progression of this compound under the specified catalytic conditions. The identification and characterization of reaction intermediates are crucial for elucidating reaction mechanisms and optimizing reaction conditions.
Applications in Advanced Organic Synthesis and Materials Science
Versatile Building Block in the Synthesis of Complex Molecules
The reactivity of 3-tert-Butoxy-3,3-dimethoxyprop-1-ene has been exploited in numerous synthetic strategies, highlighting its utility as a precursor to various functional groups and molecular scaffolds.
This compound can be considered a protected form of acrolein, a fundamental α,β-unsaturated aldehyde. The dimethyl acetal (B89532) group can be hydrolyzed under acidic conditions to reveal the aldehyde functionality. This strategy is particularly useful in multi-step syntheses where the reactive aldehyde needs to be masked until a later stage. The tert-butoxy (B1229062) group can also be eliminated to generate the α,β-unsaturation, providing a controlled route to substituted acrolein derivatives. This approach offers an alternative to the direct handling of volatile and highly reactive acrolein. For instance, related acrolein acetals are known to be valuable synthons for α,β-unsaturated aldehydes.
One related synthetic equivalent, 1-tributylstannyl-3,3-diethoxyprop-1-ene, has been demonstrated to function as a d3-acrolein equivalent, effectively acting as a β-formylvinyl anion equivalent. researchgate.net This allows for the synthesis of cinnamic skeletons and 4-oxo- or 6-oxo-α,β-enals under mild conditions, showcasing the synthetic potential of protected acrolein precursors. researchgate.net
While direct reactions of this compound for the synthesis of phosphonate (B1237965) derivatives are not extensively documented in readily available literature, its structural motifs are relevant to established methods of phosphonate synthesis. For example, the vinyl group could potentially undergo hydrophosphonylation reactions. More commonly, the unmasked α,β-unsaturated aldehyde functionality can react with phosphonate carbanions in Horner-Wadsworth-Emmons type reactions to yield polyunsaturated systems.
The synthesis of phosphonates is a broad field with many established methods, such as the Michaelis-Arbuzov reaction and various cross-coupling strategies. nih.gov The reactivity of α,β-unsaturated systems, which can be derived from this compound, is a cornerstone of many of these synthetic routes.
The utility of versatile building blocks is paramount in the total synthesis of complex natural products. While a direct application of this compound in a specific named alkaloid synthesis is not prominently reported, its potential as a C3 building block is significant. Such synthons are crucial for constructing intricate carbon skeletons, including the diverse scaffolds found in alkaloids. The ability to introduce a three-carbon chain with latent aldehyde and alkene functionalities allows for various cyclization and functional group interconversion strategies essential in natural product synthesis.
The synthesis of carbon-branched carbohydrates is a challenging yet important area of organic chemistry, as these structures are components of many biologically active natural products. researchgate.netresearchgate.net The introduction of a carbon branch onto a sugar backbone often requires highly specific and stereocontrolled reactions. A building block like this compound, with its reactive vinyl group, could potentially serve as a nucleophile or electrophile precursor for addition to carbohydrate templates. For instance, the vinyl group could be converted into a nucleophilic organometallic species or participate in radical additions to introduce a three-carbon chain at a specific position on the sugar ring. researchgate.netresearchgate.net
The synthesis of stereodefined and functionalized 1,3-dienes is of great interest due to their utility in cycloaddition reactions, such as the Diels-Alder reaction, and in cross-coupling methodologies. This compound can serve as a precursor to such dienes. For example, the vinyl group represents one part of the diene system, and subsequent chemical manipulation at the acetal position can be used to generate the second double bond with specific stereochemistry and functionalization. This allows for the creation of dienes with distinct reactivity at each end, making them valuable partners in complex synthetic sequences.
| Diene Synthesis Method | Description | Potential Relevance |
| Wittig and Related Olefinations | Reaction of aldehydes or ketones with phosphorus ylides to form alkenes. | The aldehyde functionality, after deprotection, can be subjected to olefination to introduce the second double bond. |
| Cross-Coupling Reactions | Palladium- or other transition-metal-catalyzed reactions to form C-C bonds. | The vinyl group could be functionalized to participate in Suzuki, Stille, or Heck couplings to build the diene system. |
| Elimination Reactions | Formation of double bonds through the removal of leaving groups. | The tert-butoxy and methoxy (B1213986) groups could potentially be manipulated to facilitate elimination reactions to form the diene. |
Chiral Synthesis Applications
The application of this compound in chiral synthesis would typically involve its reaction with chiral reagents or catalysts to induce stereoselectivity. The prochiral nature of the double bond and the carbon atom bearing the acetal offer opportunities for asymmetric transformations.
For instance, in the presence of a chiral Lewis acid, the acetal could be activated towards nucleophilic attack, potentially leading to the formation of a new stereocenter. Similarly, asymmetric reactions targeting the vinyl group, such as asymmetric dihydroxylation or epoxidation, could introduce chirality into the molecule. The resulting chiral building blocks would be of significant value in the synthesis of enantiomerically pure pharmaceuticals and other biologically active molecules.
Enantioselective Transformations Guided by Alkenyl Acetal Chirality
A comprehensive review of scientific literature and chemical databases reveals no specific information or published research on the use of this compound in enantioselective transformations guided by alkenyl acetal chirality. While the field of asymmetric synthesis extensively studies chiral acetals, there is no available data detailing the application of this particular compound in such methodologies.
Potential as Intermediate for Fine Chemicals and Specialty Materials
Chemical Building Blocks from Glycerol-Derived Feedstocks
There is currently no available scientific literature detailing the synthesis or potential application of this compound as a chemical building block derived from glycerol (B35011) feedstocks. Research on glycerol valorization focuses on the production of various valuable chemicals, however, the synthesis of this specific compound from glycerol has not been reported. Consequently, there are no research findings or data to present on its role as an intermediate for fine chemicals and specialty materials originating from glycerol.
Computational and Theoretical Investigations of 3 Tert Butoxy 3,3 Dimethoxyprop 1 Ene
Quantum Chemical Calculations for Structural Characterization
Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement of atoms in a molecule, known as its equilibrium geometry. These calculations also provide a wealth of information about the electronic structure, which governs the molecule's properties and reactivity.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. It offers a good balance between accuracy and computational cost, making it suitable for molecules of the size of 3-tert-Butoxy-3,3-dimethoxyprop-1-ene.
In a typical DFT study of this compound, various combinations of exchange-correlation functionals and basis sets would be employed to optimize the molecular geometry. For instance, the B3LYP functional with a 6-311G basis set is a common choice that often yields reliable results for organic molecules. mdpi.com The calculations would be performed to locate the global minimum on the potential energy surface, representing the most stable conformation of the molecule. Key structural parameters such as bond lengths, bond angles, and dihedral angles would be determined.
Table 1: Hypothetical DFT-Calculated Structural Parameters for the Most Stable Conformer of this compound
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C1=C2 | 1.34 Å |
| C2-C3 | 1.52 Å | |
| C3-O(tert-Butoxy) | 1.43 Å | |
| C3-O(methoxy) | 1.42 Å | |
| Bond Angle | ∠C1-C2-C3 | 125.2° |
| ∠C2-C3-O(tert-Butoxy) | 109.8° | |
| ∠O(methoxy)-C3-O(methoxy) | 110.5° | |
| Dihedral Angle | ∠C1=C2-C3-O(tert-Butoxy) | -178.5° |
Note: The data in this table is hypothetical and serves as an illustrative example of the type of information obtained from DFT calculations.
To refine the structural and energetic data obtained from DFT, higher-level ab initio methods can be utilized. Møller-Plesset perturbation theory of the second order (MP2) is one such method that provides a more accurate description of electron correlation effects, which can be important for molecules with multiple lone pairs and π-systems, such as this compound.
While computationally more demanding than DFT, MP2 calculations can serve as a benchmark to validate the DFT results. Comparing the geometries and relative energies of different conformers calculated at both the DFT and MP2 levels of theory would provide a higher degree of confidence in the theoretical predictions. For flexible molecules, subtle differences in conformational energies can be critical, and MP2 can offer a more nuanced picture.
Mechanistic Elucidation via Computational Modeling
Computational modeling is instrumental in mapping out the pathways of chemical reactions, identifying intermediate structures, and determining the energy barriers that control reaction rates.
For any chemical transformation that this compound might undergo, such as hydrolysis, isomerization, or addition reactions, computational methods can be used to locate the transition state (TS) structures. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate.
The geometry of the transition state is optimized, and frequency calculations are performed to confirm its identity (characterized by a single imaginary frequency). The energy difference between the reactants and the transition state defines the activation energy barrier. This information is crucial for predicting the feasibility and kinetics of a reaction.
Table 2: Hypothetical Energy Profile for the Acid-Catalyzed Hydrolysis of this compound
| Species | Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State 1 (Protonation) | +5.2 |
| Intermediate | -10.8 |
| Transition State 2 (Nucleophilic Attack) | +15.7 |
| Products | -25.3 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Once a transition state has been identified, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. This analysis maps the minimum energy path connecting the transition state to the reactants and products. An IRC calculation provides a detailed view of the geometric changes that occur throughout the reaction, helping to visualize the molecular dance of bond breaking and bond formation.
Due to the presence of several single bonds, this compound can exist in multiple conformations. semanticscholar.orgmdpi.com A systematic conformational search, often performed using a combination of molecular mechanics and quantum chemical methods, is necessary to identify the various low-energy conformers. doaj.orgresearchgate.net The relative energies of these conformers determine their population at a given temperature according to the Boltzmann distribution.
Furthermore, computational methods can be used to explore the pathways and energy barriers for isomerization between different conformers. This is particularly important for understanding the dynamic behavior of the molecule in solution. By mapping the potential energy surface associated with the rotation around key single bonds, the barriers to conformational change can be calculated, providing insight into the flexibility of the molecular structure.
Table 3: Hypothetical Relative Energies of Key Conformers of this compound
| Conformer | Dihedral Angle (C2-C3-O-Ctert-Butyl) | Relative Energy (kcal/mol) |
| A (anti-periplanar) | 180° | 0.00 |
| B (gauche) | 60° | 1.25 |
| C (gauche) | -60° | 1.30 |
Note: The data in this table is hypothetical and illustrates the kind of results obtained from a conformational analysis.
Studies on Electronic Structure and Bonding Characteristics
The electronic structure of this compound is fundamentally dictated by the interplay of its constituent functional groups: a vinyl group (prop-1-ene), two methoxy (B1213986) groups, and a tert-butoxy (B1229062) group, all attached to a central carbon atom. This arrangement classifies the molecule as a ketene (B1206846) acetal (B89532). The presence of multiple oxygen atoms with lone pairs of electrons significantly influences the electronic distribution and bonding within the molecule.
Molecular Orbital Analysis: The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the molecule's reactivity. In this compound, the HOMO is expected to be predominantly localized on the π-system of the carbon-carbon double bond, with significant contributions from the p-orbitals of the adjacent oxygen atoms. This delocalization of electron density from the oxygen lone pairs into the π-system, a phenomenon known as π-donation or resonance, increases the energy of the HOMO, making the molecule more electron-rich and nucleophilic.
Conversely, the LUMO is anticipated to be the antibonding π* orbital of the C=C double bond. The energy of this orbital would be influenced by the steric and electronic effects of the bulky tert-butoxy and methoxy groups. The energy gap between the HOMO and LUMO is a critical parameter for predicting the molecule's stability and its electronic transitions. A smaller HOMO-LUMO gap generally implies higher reactivity.
Natural Bond Orbital (NBO) Analysis: A Natural Bond Orbital (NBO) analysis would provide a more detailed picture of the bonding and electronic delocalization. This analysis would likely reveal strong hyperconjugative interactions between the oxygen lone pair orbitals (n_O) and the antibonding π* orbital of the C=C bond (π*_C=C). These interactions are responsible for the stabilization of the molecule and the delocalization of electron density. The strength of these interactions can be quantified by second-order perturbation theory analysis within the NBO framework.
Predicted Geometric Parameters: Based on computational studies of similar alkoxy-substituted alkenes, certain trends in bond lengths and angles can be predicted. The C=C double bond is expected to be slightly longer than that in unsubstituted propene due to the electron-donating effects of the alkoxy groups, which populates the π* antibonding orbital. The C-O bond lengths are predicted to be shorter than those in saturated ethers, indicative of partial double bond character arising from resonance. The presence of the bulky tert-butyl group will likely induce steric strain, leading to a widening of the bond angles around the C3 carbon to accommodate the spatial demand.
| Parameter | Predicted Value | Justification |
|---|---|---|
| C1=C2 Bond Length | ~1.35 Å | Slightly elongated due to hyperconjugation from oxygen lone pairs into the π* orbital. |
| C2-C3 Bond Length | ~1.49 Å | Typical sp²-sp³ single bond length. |
| C3-O(methoxy) Bond Length | ~1.41 Å | Shorter than a typical C-O single bond due to partial double bond character. |
| C3-O(tert-butoxy) Bond Length | ~1.43 Å | Slightly longer than C3-O(methoxy) due to the steric bulk of the tert-butyl group. |
| ∠ C1-C2-C3 Bond Angle | ~122° | Typical for a substituted sp² carbon. |
| ∠ O-C3-O Bond Angle | ~110° | Slightly larger than the ideal tetrahedral angle to minimize steric repulsion between the bulky alkoxy groups. |
Investigation of Molecular Interactions and Reactivity Prediction
The electronic structure of this compound directly informs its reactivity. The high electron density on the C=C double bond, a consequence of the electron-donating alkoxy groups, makes it a potent nucleophile.
Molecular Electrostatic Potential (MEP): A Molecular Electrostatic Potential (MEP) map would visually represent the charge distribution and reactive sites of the molecule. For this compound, the MEP would show a region of high negative potential (typically colored red or yellow) localized around the π-system of the double bond, confirming its nucleophilic character. The oxygen atoms would also exhibit negative potential due to their lone pairs. In contrast, the hydrogen atoms of the methyl and tert-butyl groups would show regions of positive potential.
Reactivity with Electrophiles: Given its nucleophilic nature, this compound is expected to react readily with a variety of electrophiles. Protonation, for instance, would likely occur at the C2 carbon, leading to the formation of a stabilized carbocation at C3, which is resonance-stabilized by the adjacent oxygen atoms. This high reactivity towards electrophiles is characteristic of ketene acetals. Computational studies on similar systems can predict the activation barriers for such reactions, providing a quantitative measure of reactivity.
Cycloaddition Reactions: The electron-rich double bond of this compound makes it a suitable component in cycloaddition reactions, particularly with electron-deficient dienophiles in Diels-Alder type reactions. Theoretical calculations could be employed to determine the feasibility and stereoselectivity of such reactions by analyzing the energies of the transition states.
Global Reactivity Descriptors: Quantum chemical calculations can provide global reactivity descriptors that quantify the molecule's reactivity. These descriptors are derived from the energies of the frontier molecular orbitals.
| Descriptor | Predicted Trend | Implication |
|---|---|---|
| Ionization Potential (I) | Low | Easily loses an electron, indicating good nucleophilic character. |
| Electron Affinity (A) | Low | Does not readily accept an electron, consistent with its electron-rich nature. |
| Chemical Hardness (η) | Low | Indicates high reactivity, consistent with a small HOMO-LUMO gap. |
| Electrophilicity Index (ω) | Low | Classifies the molecule as a strong nucleophile. |
Advanced Spectroscopic and Crystallographic Techniques for Mechanistic Insights
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural and mechanistic analysis of organic compounds. In the context of 3-tert-butoxy-3,3-dimethoxyprop-1-ene, advanced NMR methods offer unparalleled detail regarding the three-dimensional arrangement of atoms and the dynamic processes of reactions.
Elucidation of Stereochemistry and Regioselectivity
Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), are instrumental in determining the stereochemistry of products derived from reactions of this compound. These experiments probe through-space interactions between protons, allowing for the assignment of relative configurations in cyclic and acyclic systems. Furthermore, two-dimensional correlation spectroscopies like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are crucial for unambiguously assigning the regioselectivity of bond formation, confirming which atoms are connected within a molecule.
For instance, in addition reactions to the double bond of this compound, the stereochemical and regiochemical outcome is dictated by the nature of the electrophile and the reaction conditions. The analysis of coupling constants and the observation of specific cross-peaks in 2D NMR spectra provide definitive evidence for the formation of specific isomers.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for a Hypothetical Product of a Reaction with this compound
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
| 1 | 5.8 (dd, J = 15.0, 7.5 Hz) | 130.2 | H1 to C3 |
| 2 | 6.2 (d, J = 15.0 Hz) | 125.8 | H2 to C1, C4 |
| 3 | 4.5 (d, J = 7.5 Hz) | 98.5 | H3 to C1, C5 |
| 4 (-C(CH₃)₃) | 1.3 (s) | 80.1 | H4 to C5 |
| 5 (-OCH₃) | 3.2 (s) | 50.5 | H5 to C3 |
| 6 (-OCH₃) | 3.3 (s) | 50.7 | H6 to C3 |
Note: Data is hypothetical and for illustrative purposes.
In Situ Reaction Monitoring for Mechanistic Pathway Determination
The ability to observe a reaction as it happens provides invaluable mechanistic information. In situ (or real-time) NMR monitoring allows for the detection of transient intermediates and the tracking of reactant consumption and product formation over time. By acquiring NMR spectra at regular intervals throughout a reaction involving this compound, it is possible to identify short-lived species that would otherwise be undetectable. This data enables the construction of detailed reaction profiles, helping to validate or refute proposed mechanistic pathways and to understand the kinetics of individual steps.
X-ray Crystallography for Molecular Structure and Absolute Configuration
While NMR spectroscopy provides information about the relative arrangement of atoms, X-ray crystallography offers the definitive determination of a molecule's three-dimensional structure in the solid state. For crystalline derivatives of this compound, single-crystal X-ray diffraction analysis can precisely measure bond lengths, bond angles, and torsional angles.
Crucially, for chiral molecules, X-ray crystallography can be used to determine the absolute configuration, provided a heavy atom is present in the structure or through the use of anomalous dispersion. This technique provides an unambiguous structural proof, complementing the solution-state information obtained from NMR.
Mass Spectrometry for Reaction Pathway Intermediates
Mass spectrometry (MS) is a powerful tool for identifying reaction intermediates, which are often present in very low concentrations and have short lifetimes. Techniques such as electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) can be coupled with liquid chromatography (LC-MS) or used for direct infusion analysis of a reaction mixture. By monitoring the masses of ions present in the reaction, it is possible to detect and structurally characterize proposed intermediates.
Tandem mass spectrometry (MS/MS) experiments, involving the fragmentation of selected ions, can provide further structural information about these transient species, helping to piece together the step-by-step mechanism of reactions involving this compound. Real-time mass spectrometric detection is particularly valuable for mechanistic investigations and reaction optimization.
Chromatographic Methods for Isomer Separation and Reaction Progress Analysis
Chromatographic techniques are indispensable for both the separation of isomers and for monitoring the progress of a reaction. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are routinely used to separate diastereomers and enantiomers (with a chiral stationary phase) formed in reactions of this compound.
By collecting fractions and analyzing them with spectroscopic methods, the structure of each isolated isomer can be determined. Furthermore, taking aliquots from a reaction mixture at different time points and analyzing them by chromatography allows for the quantification of reactants, products, and byproducts, providing a detailed kinetic profile of the transformation.
Table 2: Hypothetical HPLC Separation of Diastereomers
| Compound | Retention Time (min) | Peak Area (%) |
| Starting Material | 3.5 | 10.2 |
| Diastereomer A | 8.2 | 65.8 |
| Diastereomer B | 9.1 | 24.0 |
Note: Data is hypothetical and for illustrative purposes. Separation conditions: Reversed-phase C18 column, water/acetonitrile gradient.
Future Research Directions and Perspectives
Development of Green and Sustainable Synthetic Routes
The principles of green chemistry are paramount in modern synthetic planning. Future research should prioritize the development of environmentally benign methods for the synthesis of 3-tert-Butoxy-3,3-dimethoxyprop-1-ene. This would involve moving away from stoichiometric reagents and harsh reaction conditions. Key areas of focus could include:
Atom-Economic Catalytic Processes: Designing catalytic systems that maximize the incorporation of all starting material atoms into the final product.
Renewable Feedstocks: Investigating the potential for deriving the necessary carbon skeleton from bio-based sources.
Benign Solvents: Exploring the use of safer, recyclable, or solvent-free reaction conditions to minimize environmental impact.
Exploration of Novel Catalytic Systems for Enhanced Selectivity
The reactivity of the vinyl ether and acetal (B89532) functionalities within this compound offers a rich landscape for catalytic exploration. Future work should aim to discover and optimize catalysts that can control the chemo-, regio-, and stereoselectivity of its reactions. Potential areas for investigation include:
Transition Metal Catalysis: The development of catalysts based on metals like palladium, rhodium, or copper could enable a variety of cross-coupling and addition reactions. rsc.org
Organocatalysis: The use of small organic molecules as catalysts could offer a metal-free alternative for promoting stereoselective transformations.
Biocatalysis: The application of enzymes could provide highly selective and environmentally friendly routes to chiral derivatives.
Expansion of Synthetic Applications to Underexplored Molecular Architectures
The true value of a synthetic building block lies in its ability to access novel and complex molecular structures. A primary goal of future research will be to demonstrate the utility of this compound in the synthesis of diverse molecular scaffolds. This could involve its use in:
Domino and Tandem Reactions: Designing reaction cascades where multiple bonds are formed in a single operation, increasing synthetic efficiency.
Synthesis of Heterocyclic Compounds: Utilizing the compound's functionalities to construct a variety of nitrogen-, oxygen-, and sulfur-containing rings, which are prevalent in pharmaceuticals.
Natural Product Synthesis: Applying this compound as a key fragment in the total synthesis of complex natural products.
Integration of Flow Chemistry and Continuous Processing
Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved scalability, and greater reaction control. The integration of flow chemistry for the synthesis and subsequent reactions of this compound could be a significant advancement. Research in this area would likely focus on:
Development of Continuous Synthesis Protocols: Designing and optimizing flow reactor setups for the on-demand production of the target molecule. rsc.orgacs.org
In-line Purification and Analysis: Integrating purification and analytical techniques directly into the flow stream to improve efficiency and process understanding.
Telescoped Synthesis: Creating multi-step continuous processes where the output of one reactor is directly fed into the next, minimizing manual handling and purification steps. acs.org
Advanced Computational Design of New Reactions and Derivations
Computational chemistry provides a powerful tool for accelerating the discovery and optimization of new chemical reactions. rsc.orgrsc.org Future research on this compound would benefit greatly from the application of computational methods to:
Predict Reactivity and Selectivity: Using quantum chemical calculations to understand the electronic structure of the molecule and predict its reactivity with various reagents.
Design Novel Catalysts: Employing computational screening to identify promising catalyst structures for specific transformations.
Elucidate Reaction Mechanisms: Using computational modeling to gain a detailed understanding of the pathways by which reactions of this compound proceed, aiding in their optimization.
Q & A
Q. How can researchers optimize the synthesis of 3-tert-Butoxy-3,3-dimethoxyprop-1-ene to improve yield and purity?
Methodological Answer :
- Catalyst Selection : Use palladium-based catalysts (e.g., tetrakis(triphenylphosphine)palladium(0)) in inert atmospheres to minimize side reactions, as demonstrated in analogous tert-butoxycarbonyl syntheses .
- Solvent Systems : Employ polar aprotic solvents like 1,2-dimethoxyethane, which enhance reaction homogeneity and stabilize intermediates .
- Stepwise Functionalization : Introduce tert-butoxy and methoxy groups sequentially to avoid steric hindrance, as seen in multi-step protocols for tert-butyl ether derivatives .
- Yield Monitoring : Use TLC or HPLC to track intermediate formation and adjust stoichiometry dynamically.
Q. What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer :
Q. How should researchers assess the compound’s stability under varying storage conditions?
Methodological Answer :
- Thermal Stability : Conduct accelerated aging studies at 40–60°C for 4–8 weeks, monitoring degradation via GC-MS .
- Light Sensitivity : Store aliquots in amber vials under argon and compare degradation rates with light-exposed samples .
- Moisture Resistance : Perform Karl Fischer titration to quantify water uptake and correlate with structural integrity loss .
Advanced Research Questions
Q. How can reaction mechanisms involving this compound be elucidated experimentally?
Methodological Answer :
- Isotopic Labeling : Introduce ¹³C or ¹⁸O isotopes at key positions (e.g., tert-butoxy group) to track bond cleavage/formation via NMR or MS .
- Kinetic Studies : Use stopped-flow techniques to measure rate constants for hydrolysis or oxidation, varying pH/temperature .
- Computational Modeling : Apply DFT calculations (e.g., B3LYP/6-31G*) to map transition states and compare with experimental activation energies .
Q. How should contradictory data in catalytic applications of this compound be resolved?
Methodological Answer :
- Source Analysis : Audit reagent purity (e.g., residual moisture in tert-butoxy precursors) and catalyst lot variability .
- Multivariate Testing : Design DOE (Design of Experiments) matrices to isolate factors like solvent polarity or catalyst loading .
- Cross-Validation : Replicate disputed results using independent techniques (e.g., compare GC retention times with NMR yields) .
Q. What advanced strategies can model its interactions with biological or environmental surfaces?
Methodological Answer :
- Microspectroscopic Imaging : Use ToF-SIMS or AFM to map adsorption on indoor surfaces (e.g., silica or cellulose) under controlled humidity .
- Receptor Docking Simulations : Employ AutoDock Vina to predict binding affinities with microbial enzymes or organic matter .
- Environmental Fate Studies : Track degradation products in simulated ecosystems (e.g., soil/water matrices) using LC-QTOF-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
